molecular formula C10H9N3S2 B13164283 [4-(1,3-Thiazol-2-yl)phenyl]thiourea

[4-(1,3-Thiazol-2-yl)phenyl]thiourea

Cat. No.: B13164283
M. Wt: 235.3 g/mol
InChI Key: YIIYVKHPENRRFF-UHFFFAOYSA-N
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Description

[4-(1,3-Thiazol-2-yl)phenyl]thiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Thiazol-2-yl)phenyl]thiourea typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Thiazol-2-yl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Thiazol-2-yl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules.

Biology

The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .

Medicine

In medicine, this compound derivatives are explored for their potential as antiviral, anti-inflammatory, and antidiabetic agents. Their ability to interact with specific biological targets makes them promising candidates for drug development .

Industry

Industrially, the compound is used in the production of dyes, pigments, and photographic sensitizers. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [4-(1,3-Thiazol-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The thiazole ring plays a crucial role in binding to the active sites of enzymes and receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

[4-(1,3-Thiazol-2-yl)phenyl]thiourea is unique due to its versatile chemical reactivity and broad spectrum of biological activities. Unlike some similar compounds, it can undergo a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Its diverse applications in various fields further highlight its uniqueness .

Properties

Molecular Formula

C10H9N3S2

Molecular Weight

235.3 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]thiourea

InChI

InChI=1S/C10H9N3S2/c11-10(14)13-8-3-1-7(2-4-8)9-12-5-6-15-9/h1-6H,(H3,11,13,14)

InChI Key

YIIYVKHPENRRFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)NC(=S)N

Origin of Product

United States

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